2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid

Catalog No.
S15730231
CAS No.
M.F
C17H21NO4
M. Wt
303.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-...

Product Name

2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid

IUPAC Name

2-(8-phenylmethoxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

InChI

InChI=1S/C17H21NO4/c19-16(20)10-13-8-14-6-7-15(9-13)18(14)17(21)22-11-12-4-2-1-3-5-12/h1-5,13-15H,6-11H2,(H,19,20)

InChI Key

WGECYIBDLMHHCM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)CC(=O)O

2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid is a complex organic compound characterized by its bicyclic structure, which incorporates a benzyloxycarbonyl group. This compound belongs to the tropane alkaloid family, known for their diverse biological activities, particularly in the realm of pharmacology. The molecular formula for this compound is C17H21NO4C_{17}H_{21}NO_{4}, and it has a molecular weight of 303.35 g/mol. The unique structural features of this compound make it a subject of interest in medicinal chemistry and drug development .

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can facilitate oxidation reactions, potentially converting the compound into carboxylic acids.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
  • Substitution: Nucleophilic substitution reactions may occur at the benzyloxycarbonyl group, utilizing reagents like sodium methoxide or potassium tert-butoxide .

These reactions highlight the compound's reactivity and its potential for further chemical transformations.

The biological activity of 2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid is primarily attributed to its structural similarity to natural tropane alkaloids. These compounds are known to interact with various biological targets, including neurotransmitter receptors and enzymes, which can modulate physiological processes. The specific mechanisms of action may involve altering neurotransmitter levels or inhibiting metabolic pathways, making this compound valuable in pharmacological research and potential therapeutic applications .

The synthesis of 2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid typically involves several methodologies:

  • Enantioselective Construction: The 8-azabicyclo[3.2.1]octane scaffold can be constructed from acyclic starting materials through stereocontrolled processes.
  • Desymmetrization: Starting from achiral tropinone derivatives can also yield the desired bicyclic structure.

These synthetic routes are crucial for obtaining the compound in sufficient purity and yield for further study and application .

The applications of 2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid span various fields:

  • Chemistry: It serves as a building block in synthesizing more complex molecules, particularly in pharmaceutical development.
  • Biology: Its structural similarity to natural compounds allows for studies on biological processes and interactions.
  • Medicine: The compound has potential therapeutic applications targeting the central nervous system due to its biological activity.
  • Industry: It can be utilized in producing fine chemicals and as an intermediate in various chemical processes .

Interaction studies of 2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid focus on its binding affinity to specific receptors and enzymes. The bicyclic structure enables it to modulate receptor activity, which may lead to significant biological effects such as analgesia or modulation of neurotransmitter systems. Research into these interactions contributes to understanding its potential therapeutic benefits and mechanisms of action within biological systems .

Several compounds share structural similarities with 2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid, particularly within the tropane alkaloid family:

Compound NameStructural FeaturesUnique Aspects
N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamideContains an 8-methyl groupFocused on neurological applications
2-{8-Azabicyclo[3.2.1]octan-3-yl}acetic acid hydrochlorideLacks benzyloxycarbonyl groupSimpler structure, different solubility properties
Disubstituted alkyl derivatives of 8-Azabicyclo[3.2.1]octaneVarying alkyl substitutionsPotentially different receptor interactions

These compounds illustrate the diversity within the tropane alkaloid family while highlighting the unique characteristics of 2-(8-Benzyloxycarbonyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid due to its specific functional groups and structural configuration, which may influence its biological activity and applications in medicinal chemistry .

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

303.14705815 g/mol

Monoisotopic Mass

303.14705815 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-15-2024

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